molecular formula C9H7BrO B7965676 4-Bromo-7-methyl-1-benzofuran

4-Bromo-7-methyl-1-benzofuran

Cat. No.: B7965676
M. Wt: 211.05 g/mol
InChI Key: MECGYZSGNVPTER-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Scaffold in Heterocyclic Chemistry Research

The benzofuran scaffold is a cornerstone of heterocyclic chemistry, primarily due to its presence in a wide array of biologically active natural and synthetic compounds. numberanalytics.com This structural motif, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, provides a rigid and planar framework that is amenable to various chemical modifications. numberanalytics.comacs.org The inherent electronic properties of the benzofuran system, influenced by the oxygen heteroatom, make it a valuable building block in the synthesis of complex molecules. numberanalytics.com

The significance of the benzofuran ring is underscored by its role as a "privileged" structure in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. usc.edu Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govrsc.orgrsc.org This wide range of activities has made the benzofuran nucleus an attractive target for synthetic chemists and pharmaceutical researchers. acs.orgnih.govbohrium.com

Historical Context of Benzofuran Derivative Investigations

The journey into the world of benzofurans began in 1870 with the first synthesis of the benzofuran ring by Perkin. acs.orgnih.gov This pioneering work laid the groundwork for over a century of research into the synthesis and properties of benzofuran derivatives. jocpr.com Early investigations were often focused on understanding the fundamental reactivity of the benzofuran system and developing new synthetic methodologies.

Over the decades, the synthetic toolbox for accessing benzofuran derivatives has expanded significantly. bohrium.com While classical methods like the Perkin rearrangement were instrumental in the early days, modern organic synthesis has introduced a plethora of new strategies. jocpr.com These include transition-metal-catalyzed cyclizations, intramolecular couplings, and various named reactions that allow for the construction of the benzofuran core with high efficiency and regioselectivity. acs.org The continuous development of these synthetic methods has been a driving force in the exploration of the chemical space around the benzofuran scaffold.

Positioning of 4-Bromo-7-methyl-1-benzofuran within Contemporary Benzofuran Research

Within the vast family of benzofuran derivatives, this compound (C9H7BrO) represents a specific and interesting case for contemporary research. nih.govchemicalbook.com Its structure, featuring a bromine atom at the 4-position and a methyl group at the 7-position, offers unique opportunities for further functionalization. smolecule.com The bromine atom, in particular, serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

The strategic placement of the bromo and methyl groups on the benzofuran core influences its electronic and steric properties, which in turn can modulate its reactivity and potential biological activity. Research on specifically substituted benzofurans like this compound is crucial for understanding structure-activity relationships (SAR). By systematically modifying the substituents on the benzofuran ring, chemists can fine-tune the properties of the molecule to optimize it for a particular application, be it in materials science or as a lead compound in drug discovery.

The study of this compound and its analogs contributes to the broader understanding of how substitution patterns on the benzofuran scaffold impact molecular behavior. This knowledge is invaluable for the rational design of new benzofuran derivatives with tailored properties.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical properties.

PropertyValue
Molecular Formula C9H7BrO
Molecular Weight 211.06 g/mol chemicalbook.com
CAS Number 1388020-71-0 chemicalbook.com
Boiling Point (Predicted) 257.5±20.0 °C chemicalbook.com
Density (Predicted) 1.559±0.06 g/cm3 chemicalbook.com

This table is based on predicted and available data and should be used for reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECGYZSGNVPTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 7 Methyl 1 Benzofuran and Its Derivatives

Established Synthetic Pathways for Benzofuran (B130515) Core Structures

The construction of the benzofuran skeleton is a central theme in heterocyclic chemistry, with a variety of methods developed to achieve this goal. These methods often involve the formation of the furan (B31954) ring fused to a benzene (B151609) ring, starting from appropriately substituted phenols or other aromatic precursors.

Approaches Involving ortho-Hydroxyacetophenone and Chloroacetone

A classical and straightforward method for synthesizing 2-methylbenzofurans involves the reaction of an ortho-hydroxyacetophenone with chloroacetone. This reaction typically proceeds in the presence of a base, such as potassium carbonate. researchgate.net The initial step is the O-alkylation of the phenolic hydroxyl group with chloroacetone to form an ether intermediate. This is followed by an intramolecular cyclization and dehydration to yield the 2-acetylbenzofuran, which can be further modified. For the synthesis of 4-Bromo-7-methyl-1-benzofuran, the starting material would be 2-hydroxy-3-methyl-6-bromoacetophenone.

StepReactantsReagents/ConditionsIntermediate/Product
12-hydroxy-3-methyl-6-bromoacetophenone, ChloroacetoneK₂CO₃, Reflux2-(2-acetyl-4-bromo-7-methylphenoxy)acetone
22-(2-acetyl-4-bromo-7-methylphenoxy)acetoneAcid or Base catalyst2-Acetyl-4-bromo-7-methyl-1-benzofuran

Intramolecular Condensation of Arylalkynyl Ethers

The intramolecular condensation of arylalkynyl ethers provides a versatile route to benzofurans. jocpr.com This method involves a starting material where a propargyl group is attached to a phenolic oxygen. For the target molecule, 4-bromo-2-hydroxy-5-methylbenzaldehyde or a related ketone would be reacted with propargyl bromide to form the corresponding propargyl ether. The subsequent cyclization can be promoted by various catalysts. jocpr.com

Starting MaterialReagentConditionsProduct
4-Bromo-2-hydroxy-5-methylphenyl propargyl etherBase (e.g., K₂CO₃), Solvent (e.g., DMF)HeatingThis compound

This table illustrates a generalized approach for the synthesis of the target compound.

Cyclization Reactions and Rearrangements

A variety of cyclization and rearrangement reactions have been developed for the synthesis of the benzofuran core. These methods offer alternative pathways that can accommodate different substitution patterns on the aromatic ring.

An interesting and less common route to benzofurans involves the rearrangement of benzopyran derivatives. nih.govnih.gov For instance, certain coumarin derivatives, which are a class of benzopyrans, have been observed to undergo rearrangement to form benzofurans under specific reaction conditions. nih.govnih.gov This pathway could potentially be adapted for the synthesis of substituted benzofurans, although it is not a standard method.

The p-toluenesulfonic acid-mediated cyclization of ortho-(1-alkynyl)anisoles is a known method for producing 2-arylsubstituted benzofurans. jocpr.com This approach involves the cyclization of an alkyne ortho to a methoxy group on the benzene ring. To apply this to this compound, a precursor such as 1-bromo-4-methoxy-2-methyl-5-(1-alkynyl)benzene would be required. The reaction proceeds through the demethylation of the anisole followed by cyclization.

Another synthetic strategy involves the cyclization of 2-acyloxy-1-bromomethylarenes. jocpr.com This method utilizes a chromium(II) chloride/boron trifluoride etherate catalyst system. The starting material for the synthesis of this compound would be a derivative of 1-bromo-4-(acyloxy)-2-methyl-5-bromomethylbenzene. This pathway offers a route to the benzofuran core through a reductive cyclization process.

Boron Tribromide-Promoted Deprotection-Cyclization Methods

Boron tribromide (BBr₃) is a versatile reagent utilized in the synthesis of benzofurans, particularly through a domino reaction sequence involving demethylation and cyclization. researchgate.net This approach is effective for precursors containing methoxy groups, which act as protecting groups for phenols. The mechanism involves the cleavage of an aryl methyl ether by BBr₃, which generates a borate intermediate and subsequently a phenol upon hydrolysis. acs.org This deprotection step is immediately followed by an acid-mediated cyclization, leading to the formation of the benzofuran ring. acs.org

An example of this methodology is the reaction of 1'-(2''-methoxyphenyl)-2-alkylidenetetrahydrofurans with BBr₃. This process initiates a domino "ring-cleavage-deprotection-cyclization" sequence to yield functionalized benzofurans. acs.orgnih.gov The proposed mechanism suggests that BBr₃ mediates the ring-opening of the tetrahydrofuran and the cleavage of the aryl methyl ether. acs.org Subsequent addition of water facilitates hydrolysis and an acid-mediated cyclization and aromatization to form the final benzofuran product. acs.org Computational studies on the BBr₃-assisted cyclization of o-alkynylanisoles, another class of precursors, have been conducted to understand the reaction pathways and the energies of competing reactions. gvsu.edu

Table 1: Key Features of BBr₃-Promoted Benzofuran Synthesis

Feature Description Source
Reagent Boron Tribromide (BBr₃) acs.orgnih.gov
Mechanism Domino "ring-cleavage-deprotection-cyclization" acs.org
Precursors Aryl methyl ethers (e.g., o-alkynylanisoles, 1'-(2''-methoxyphenyl)-2-alkylidenetetrahydrofurans) nih.govgvsu.edu

| Key Steps | 1. Cleavage of aryl methyl ether. 2. Acid-mediated cyclization and aromatization. | acs.org |

Oxidative Cyclization Pathways

Oxidative cyclization represents another significant route to benzofuran synthesis. These methods often involve the formation of the heterocyclic ring through an oxidation-induced intramolecular reaction. A variety of catalysts and oxidants can be employed to facilitate this transformation.

One such method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans from a wide range of substrates using molecular oxygen as the oxidant. rsc.org Another approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the oxidative cyclization of phenol derivatives. mdpi.com This reaction can proceed via nucleophilic attack at the ortho-position of the phenol ring, followed by rearomatization to form the benzofuran structure. mdpi.com The use of fluorinated alcohols as solvents has been shown to improve reaction yields in these systems. mdpi.com

Electrochemical methods also provide a pathway for oxidative intramolecular cyclization. For instance, 2-alkynylphenol derivatives can be converted to substituted benzofurans under oxidant-, base-, and metal-free conditions using galvanostatic electrolysis. nih.gov

Table 2: Examples of Oxidative Cyclization Methods for Benzofuran Synthesis

Method Catalyst/Reagent Precursors Key Features Source
Aerobic Cyclization Copper catalyst, O₂ Phenols and alkynes One-pot, regioselective rsc.org
Hypervalent Iodine Phenyliodine diacetate (PIDA) Phenol derivatives Cyclization at the ortho-position mdpi.com
Electrochemical Galvanostatic electrolysis 2-Alkynylphenol derivatives Metal-free, oxidant-free, base-free nih.gov

| DDQ Oxidation | 2,3-dichloro-5,6-dicyanobenzoquinone | 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes | Forms a mixture of benzofuran and dihydrobenzofuran | rsc.org |

Bromination Strategies for Benzofuran Systems

Introducing a bromine atom onto the benzofuran scaffold or its side chains is a critical step for synthesizing compounds like this compound. The strategy employed depends on the desired position of the bromine atom.

Regioselective Bromination Techniques Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic rings through electrophilic aromatic substitution. youtube.commanac-inc.co.jp The benzofuran ring is electron-rich, making it susceptible to electrophilic attack. The regioselectivity of the bromination is influenced by the substituents already present on the ring and the reaction conditions. sci-hub.se

For activated aromatic compounds, NBS can achieve highly regioselective monobromination, often favoring the para position relative to an activating group. nih.govorganic-chemistry.org The reaction can be performed under various conditions, including in the presence of a catalytic amount of acid or under UV irradiation. youtube.comsci-hub.se The use of specific solvents or catalysts like silica gel can further enhance the regioselectivity of NBS brominations. nih.gov Depending on the reaction conditions, NBS allows for the bromination of both activated aromatic rings (via electrophilic substitution) and deactivated ones. manac-inc.co.jp

Selective Bromination of Alkyl and Acetyl Moieties within Benzofuran Derivatives

When the target is to brominate an alkyl side chain, such as the methyl group in 7-methyl-1-benzofuran, the reaction conditions must be shifted to favor a free-radical mechanism over electrophilic aromatic substitution. This type of reaction is known as benzylic bromination, as the carbon adjacent to the aromatic ring is analogous to a benzylic position. masterorganicchemistry.commasterorganicchemistry.com

The Wohl-Ziegler reaction, which uses NBS in the presence of a radical initiator (like AIBN or light) in a non-polar solvent such as carbon tetrachloride, is the classic method for this transformation. masterorganicchemistry.comchadsprep.com The advantage of using NBS for benzylic bromination is that it provides a low, steady concentration of bromine radicals, which minimizes competitive electrophilic addition or substitution reactions on the aromatic ring. masterorganicchemistry.comchadsprep.com The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical, which then reacts with Br₂ to form the brominated product. chemistrysteps.comchemistrysteps.com The presence of bromine on a methyl or acetyl group attached to a benzofuran system has been noted to increase the cytotoxicity of the compounds in some studies. nih.gov

Table 3: Comparison of Bromination Strategies for Benzofuran Systems

Bromination Type Reagent & Conditions Target Site Mechanism Source
Ring Bromination NBS, polar solvent, +/- acid catalyst Benzofuran ring (e.g., C4 position) Electrophilic Aromatic Substitution youtube.commanac-inc.co.jp

| Side-Chain Bromination | NBS, non-polar solvent, radical initiator (light/AIBN) | Alkyl group (e.g., C7-methyl) | Free-Radical Substitution (Benzylic Bromination) | masterorganicchemistry.commasterorganicchemistry.comchadsprep.com |

Advanced Synthetic Approaches to Highly Substituted Benzofurans

The synthesis of complex, highly substituted benzofurans often requires more advanced strategies that can control the placement of multiple functional groups.

Substituent Migration Reactions (e.g., Methyl and Bromo Migration)

An unusual and powerful method for synthesizing highly substituted benzofurans involves substituent migration. rsc.orgelsevierpure.com This strategy has been demonstrated in the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides. rsc.org The reaction proceeds through a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, which is followed by the migration of a substituent (such as a methyl or bromo group) from its original position to an adjacent one on the aromatic ring. rsc.orgresearchgate.net

This unique reaction mechanism allows for the preparation of benzofurans that would be difficult to access through conventional methods. rsc.org For example, the reaction of 2,6-dimethylphenol can lead to the formation of a 4,7-dimethyl-substituted benzofuran via a methyl migration. rsc.org Similarly, starting from 2,6-dibromophenol, a 4,7-dibromo-substituted benzofuran can be synthesized through a bromo migration. rsc.org This methodology has been used to prepare a wide variety of tetra- and pentasubstituted benzofurans, showcasing its synthetic utility. rsc.orgnih.gov

Table 4: Examples of Substituent Migration in Benzofuran Synthesis

Starting Phenol Migrating Group Resulting Benzofuran Substitution Source
2,6-Dimethylphenol Methyl 4,7-Dimethyl rsc.org
2,6-Dibromophenol Bromo 4,7-Dibromo rsc.org

Transition Metal-Catalyzed Syntheses (e.g., Iron and Copper Catalysis)

Transition metal catalysis has emerged as a powerful tool for the construction of the benzofuran ring system, offering efficient and selective routes from simple starting materials. Iron and copper catalysts, in particular, have gained prominence due to their low cost and environmental friendliness.

Iron Catalysis:

Iron-catalyzed reactions provide an effective method for the synthesis of polysubstituted benzofurans. One notable approach involves the iron-catalyzed tandem oxidative coupling and annulation of phenols with β-keto esters. This method represents a novel oxidative Pechmann-type condensation, which typically yields coumarins, but in the presence of an iron catalyst like ferric chloride hexahydrate (FeCl₃·6H₂O) and an oxidant such as di-tert-butyl peroxide, benzofurans are formed. The reaction proceeds with high regioselectivity, and the presence of a proton source like water is often crucial for achieving high yields. A proposed mechanism involves an initial oxidative coupling followed by an intramolecular condensation. This methodology is advantageous as it utilizes simple and readily available starting materials and an inexpensive catalyst. While not specifically detailed for this compound, the reaction of a suitably substituted phenol, such as 4-bromo-2-cresol, with a β-keto ester under these conditions could potentially yield the target molecule.

Recent developments have also highlighted iron's role in the skeletal editing of benzofuran derivatives through processes like boron insertion and silicon transfer, offering pathways for further diversification of the benzofuran core.

Copper Catalysis:

Copper-catalyzed methods are widely employed for the synthesis of benzofurans. These reactions often involve the formation of carbon-oxygen (C-O) and carbon-carbon (C-C) bonds. A common strategy is the copper-catalyzed intramolecular C-O bond formation. For instance, one-pot processes have been developed for the synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones using nonprecious transition metal catalysts. nih.gov This can involve a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by a copper-catalyzed O-arylation. nih.gov

Another powerful copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes. nih.govrsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans using a copper catalyst and molecular oxygen. nih.govrsc.org The transformation consists of a sequential nucleophilic addition of a phenol to an alkyne followed by oxidative cyclization. nih.govrsc.org Furthermore, copper-catalyzed tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides have been established for the rapid synthesis of functionalized benzofurans. mdpi.com These methods demonstrate the versatility of copper catalysis in constructing the benzofuran scaffold with high diversity and efficiency. mdpi.com

Catalyst SystemStarting MaterialsKey TransformationRef.
FeCl₃·6H₂O / (t-BuO)₂Phenols, β-keto estersOxidative Coupling and Annulation researchgate.netnih.gov
Copper Catalyst / O₂Phenols, AlkynesAerobic Oxidative Cyclization nih.govrsc.org
Copper Catalysto-Iodophenols, Acyl Chlorides, Phosphorus YlidesC-C Coupling-Based Tandem Reaction mdpi.com

One-Pot Synthesis Protocols for Benzofuran Scaffolds

One such approach involves the heteroannulation of benzoquinones, which can undergo reactions with cyclohexanones or even with themselves under acetic acid catalysis to produce benzofuran structures. nih.gov Another efficient one-pot strategy involves the reaction of salicylaldehydes, amines, and alkynes in the presence of a copper catalyst. For instance, the reaction of substituted salicylaldehydes, amines, and calcium carbide (as an in-situ source of acetylene) catalyzed by copper bromide can afford amino-substituted benzofurans in high yields. nih.gov

Palladium-catalyzed enolate arylation of o-bromophenols with enolizable ketones also provides a direct one-pot route to benzofurans. Furthermore, a simple one-pot procedure has been developed for the preparation of substituted benzofurans starting from halogenated phenols. This method has been successfully applied to the total synthesis of natural products. The process often involves a Sonogashira coupling of a protected halophenol with a terminal alkyne, followed by deprotection and spontaneous ring closure to form the benzofuran ring.

Reaction TypeKey ReactantsCatalyst/ConditionsRef.
HeteroannulationBenzoquinones, CyclohexanonesAcetic Acid nih.gov
Multi-component ReactionSalicylaldehydes, Amines, AlkynesCopper Bromide nih.gov
Enolate Arylationo-Bromophenols, Enolizable KetonesPalladium Catalyst
Sonogashira Coupling/CyclizationHalogenated Phenols, Terminal AlkynesPalladium/Copper Catalyst

Synthesis of this compound Analogs and Hybrid Structures

The core structure of this compound can be further elaborated to synthesize a variety of analogs and hybrid molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Benzofuran-Chalcone Hybrids

Benzofuran-chalcone hybrids are a class of compounds that incorporate both the benzofuran and chalcone pharmacophores. These hybrids have attracted significant interest due to their diverse biological activities. The synthesis of these hybrids typically involves the Claisen-Schmidt condensation of an appropriate benzofuran-based aldehyde or ketone with a suitable acetophenone or benzaldehyde derivative.

For instance, novel hybrids incorporating benzofuran and chalcone fragments have been designed and synthesized as multifunctional agents. One study reported the synthesis of (E)-3-(7-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)-1-phenylprop-2-en-1-one, a compound structurally related to derivatives of this compound. nih.gov Similarly, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-ones have been synthesized and evaluated for their antitumor activities. rsc.org The synthesis of these compounds generally proceeds via the condensation of a substituted 2-acetylbenzofuran with an aromatic aldehyde in the presence of a base.

Benzofuran PrecursorCondensation PartnerResulting HybridRef.
Substituted 2-acetylbenzofuranAromatic aldehydeBenzofuran-chalcone nih.gov
5-Bromo-2-acetylbenzofuranAromatic aldehyde3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-one rsc.org
5-Formyl-7-methyl-2-benzoylbenzofuranAcetophenone(E)-3-(2-benzoyl-7-methylbenzofuran-5-yl)-1-phenylprop-2-en-1-one nih.gov

Synthesis of Aurone Derivatives

Aurones are a class of flavonoids characterized by a (Z)-benzylidene-1-benzofuran-3(2H)-one core structure. They are isomers of flavones and possess a range of biological activities. The synthesis of aurones typically involves the condensation of a benzofuran-3(2H)-one (also known as a coumaranone) with an aromatic aldehyde.

The key precursor, the benzofuran-3(2H)-one, can be synthesized through various methods, including intramolecular cyclization reactions. Once the benzofuran-3(2H)-one is obtained, it can be condensed with various substituted benzaldehydes under acidic or basic conditions to yield the corresponding aurone derivatives. nih.govmdpi.com A simple and environmentally friendly method for the synthesis of aurones involves the condensation of a benzofuranone with an aromatic aldehyde in neat water. Microwave-assisted synthesis using clay as a catalyst has also been reported for the solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds to furnish novel acyl-aurones. mdpi.com

Synthesis of other Functionalized Benzofuran Derivatives

The this compound scaffold can be further functionalized to generate a diverse library of derivatives. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

For example, benzofuran derivatives containing a pyrimidine moiety have been synthesized by first preparing benzofuran chalcones via Aldol condensation of 2-acetylbenzofuran with thiophene carbaldehydes. nih.gov These chalcone intermediates are then condensed with urea, thiourea, or guanidine to form the pyrimidine ring. nih.gov

Furthermore, various catalytic strategies have been employed to synthesize trifluoroethyl-substituted benzofurans, amino-substituted benzofurans, and other functionalized derivatives. acs.org These methods often utilize transition metal catalysts like copper and palladium to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org The development of such synthetic methodologies is crucial for exploring the structure-activity relationships of benzofuran derivatives and for the discovery of new therapeutic agents and functional materials.

Mechanistic Investigations of Chemical Transformations and Reactivity

Elucidation of Reaction Mechanisms in Benzofuran (B130515) Synthesis

The synthesis of the benzofuran core, particularly with specific substitution patterns as seen in 4-Bromo-7-methyl-1-benzofuran, can be achieved through various strategic pathways. Understanding the mechanisms of these transformations is crucial for controlling regioselectivity and optimizing reaction yields.

Studies on Sigmatropic Rearrangements and Subsequent Migrations

One of the classic and effective methods for constructing substituted benzofurans involves a rsc.orgrsc.org-sigmatropic rearrangement, often a Claisen rearrangement, of an appropriately substituted aryl propargyl ether. researchgate.netnih.gov This pericyclic reaction proceeds through a concerted mechanism, leading to a rearranged intermediate that subsequently cyclizes to form the furan (B31954) ring.

The proposed mechanism for forming a 7-methyl-1-benzofuran scaffold, a precursor to the target molecule, is as follows:

Formation of Aryl Propargyl Ether: The synthesis begins with a 2-methylphenol, which is O-alkylated using a propargyl halide (e.g., propargyl bromide) under basic conditions to form 1-(prop-2-yn-1-yloxy)-2-methylbenzene.

rsc.orgrsc.org-Sigmatropic Rearrangement: Upon heating, this ether undergoes a thermal Claisen rearrangement. The reaction proceeds through a cyclic, six-membered transition state, resulting in the formation of an allene intermediate, 2-allenyl-6-methylphenol.

Tautomerization and Cyclization: The allenic intermediate is unstable and tautomerizes to the more stable 2-methyl-6-(prop-1-yn-1-yl)phenol.

Intramolecular Cyclization: The phenolic hydroxyl group then attacks the internal alkyne carbon in a 5-endo-dig cyclization. This step is often promoted by a catalyst.

Aromatization: The resulting dihydrobenzofuran intermediate undergoes isomerization to yield the stable, aromatic 7-methyl-1-benzofuran.

In some cases, charge-accelerated rsc.orgrsc.org-sigmatropic rearrangements can be employed, where activation of a precursor, such as an alkynyl sulfoxide, with an electrophile like trifluoroacetic anhydride (TFAA) facilitates the rearrangement under milder conditions. rsc.orgorganic-chemistry.org This can be followed by substituent migrations on the aromatic ring, allowing for the synthesis of highly substituted benzofurans. rsc.org

Role of Catalysts in Intramolecular Cyclization Reactions

Catalysts play a pivotal role in modern organic synthesis, and the intramolecular cyclization step in benzofuran formation is frequently mediated by various transition metals or acids. nih.govwuxiapptec.com These catalysts facilitate the formation of the crucial C–O bond of the furan ring.

Transition Metal Catalysts: Palladium and copper complexes are among the most widely used catalysts for these transformations. nih.govacs.org

Palladium Catalysis: Palladium catalysts are often used in reactions that proceed via a Heck-type mechanism or through intramolecular C-H functionalization. acs.orgacs.org For instance, a common strategy involves the palladium-catalyzed coupling of an ortho-halophenol with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization. nih.gov In another approach, an intramolecular Heck reaction of a vinyl ether derived from an o-iodophenol can construct the benzofuran ring. acs.org The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to an aryl halide, migratory insertion of the alkyne or alkene, and subsequent reductive elimination or β-hydride elimination to form the product and regenerate the catalyst. researchgate.net

Copper Catalysis: Copper catalysts are effective in promoting the intramolecular cyclization of ortho-alkynylphenols. rsc.orgsemanticscholar.org The mechanism is believed to involve the coordination of the copper catalyst to the alkyne, which activates it for nucleophilic attack by the adjacent phenolic oxygen. Copper can also be used in tandem with palladium in Sonogashira coupling/cyclization sequences, where it acts as a co-catalyst. nih.gov

Other Metals: Other metals, including gold, rhodium, and iron, have also been employed. nih.govacs.org Gold catalysts, for example, can activate alkynes toward nucleophilic attack, while iron has been used for halogenation followed by an intramolecular O-arylation step. nih.govacs.org

Acid Catalysis: Brønsted or Lewis acids can also catalyze the cyclization. nih.govwuxiapptec.com In these cases, the acid protonates the alkyne or an acetal precursor, generating an oxonium ion or other electrophilic intermediate. wuxiapptec.com The adjacent aromatic ring then acts as a nucleophile, attacking the activated species to close the ring. Polyphosphoric acid (PPA) is a common reagent for this type of cyclization. wuxiapptec.com

Catalyst TypeGeneral Role in Benzofuran SynthesisMechanistic Feature
Palladium (Pd) Catalyzes Sonogashira coupling, Heck reactions, and C-H activation pathways. acs.orgacs.orgnih.govInvolves Pd(0)/Pd(II) catalytic cycles, including oxidative addition and reductive elimination. researchgate.net
Copper (Cu) Promotes intramolecular O-arylation and serves as a co-catalyst with Palladium. nih.govrsc.orgActivates alkynes for nucleophilic attack by the phenoxide. nih.gov
Gold (Au) π-Lewis acid that activates alkynes for intramolecular cyclization. nih.govForms an intermediate that undergoes nucleophilic attack and subsequent rearrangement. nih.gov
Iron (Fe) Can catalyze both an initial halogenation and the subsequent cyclization. acs.orgFunctions as a Lewis acid to promote C-O bond formation. acs.org
Brønsted Acids Protonates precursors to generate electrophilic intermediates for cyclization. wuxiapptec.comFacilitates nucleophilic attack from the aromatic ring onto an activated group. wuxiapptec.com

Mechanistic Pathways of Halogenation Reactions

The introduction of a bromine atom at the C4 position of the 7-methyl-1-benzofuran scaffold is achieved through an electrophilic aromatic substitution (EAS) reaction. The benzofuran ring system is generally reactive toward electrophiles, with substitution occurring on either the furan or the benzene (B151609) ring depending on the reaction conditions and the directing effects of existing substituents. researchgate.net

The mechanism for the bromination of 7-methyl-1-benzofuran to yield this compound proceeds as follows:

Generation of the Electrophile: A source of electrophilic bromine, such as molecular bromine (Br₂) activated by a Lewis acid or N-Bromosuccinimide (NBS), generates the Br⁺ electrophile or a polarized equivalent.

Electrophilic Attack: The π-electrons of the benzene portion of the benzofuran ring attack the electrophilic bromine. The position of attack is governed by the directing effects of the fused furan ring and the C7-methyl group. The methyl group is an activating, ortho, para-director, while the oxygen of the furan ring directs electron density into the benzene ring. Combined, these effects strongly activate the C4 and C6 positions for electrophilic attack. Steric hindrance from the adjacent methyl group may influence the regioselectivity.

Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the aromatic system.

Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the bromine. This step restores the aromaticity of the benzene ring, yielding the final product, this compound. jocpr.com

Chemical Reactivity of the this compound Scaffold

The chemical behavior of this compound is dictated by the interplay of its constituent parts: the electron-rich furan ring, the substituted benzene ring, the activating methyl group, and the deactivating but reactive bromine atom.

Electrophilic Aromatic Substitution Patterns

Further electrophilic aromatic substitution on the this compound scaffold is a complex process due to multiple directing groups. The likely sites of substitution are determined by a combination of inductive and resonance effects.

Furan Ring (Positions 2 and 3): The furan moiety is highly activated toward electrophiles due to the lone pairs on the oxygen atom. pearson.com Electrophilic attack typically occurs preferentially at the C2 position. Reactions like Vilsmeier-Haack formylation or acylation would likely functionalize this position.

Benzene Ring (Positions 5 and 6): The reactivity of the benzene ring is influenced by the C7-methyl group (activating, ortho, para-directing) and the C4-bromo group (deactivating, ortho, para-directing). libretexts.orgmasterorganicchemistry.com

The C7-methyl group directs incoming electrophiles to the C6 position (ortho) and the C4 position (para), which is already substituted.

The C4-bromo group directs incoming electrophiles to the C5 position (ortho) and the C3 position (para, relative to bromine on the benzene ring system).

Therefore, the most probable sites for electrophilic attack are, in order of reactivity: C2 > C3 > C6 ≈ C5.

Nucleophilic Substitution Reactions Involving Bromine

The bromine atom at the C4 position is attached to an sp²-hybridized carbon of an aromatic ring, making it unreactive toward traditional SN1 and SN2 nucleophilic substitution reactions. libretexts.org However, the C-Br bond can be cleaved and replaced through other mechanisms, most notably metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgyoutube.com This reaction is typically only feasible if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org Since this compound lacks such strong activating groups, SNAr reactions are not expected to occur under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions: This is the most significant and synthetically useful pathway for the substitution of the bromine atom. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds at the C4 position. wikipedia.orgwikipedia.orgresearchgate.net

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.comlibretexts.org The catalytic cycle involves:

Oxidative Addition: A Pd(0) catalyst inserts into the C4-Br bond to form a Pd(II) complex.

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Heck Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene. wikipedia.orgorganic-chemistry.org The mechanism is similar, involving oxidative addition of Pd(0) to the C-Br bond, followed by migratory insertion of the alkene into the Aryl-Pd bond, and finally β-hydride elimination to yield the substituted alkene product. wikipedia.orgnih.gov

These cross-coupling reactions provide a versatile platform for elaborating the this compound scaffold into a wide array of more complex molecules.

Oxidation and Reduction Pathways of Functional Groups

The chemical reactivity of the functional groups in this compound, specifically the 4-bromo and 7-methyl substituents, allows for a variety of targeted transformations. These reactions primarily involve the oxidation of the methyl group and the reduction of the bromo substituent, providing pathways to synthesize a range of functionalized benzofuran derivatives.

Oxidation of the 7-Methyl Group

The methyl group at the 7-position of the benzofuran ring is susceptible to oxidation, offering a route to introduce oxygen-containing functional groups such as aldehydes and carboxylic acids. This transformation is a key step in the synthesis of various benzofuran-based compounds with potential applications in medicinal chemistry and materials science.

Detailed research has demonstrated the feasibility of oxidizing methyl groups on the benzofuran scaffold. While direct oxidation of this compound is not extensively documented, analogous transformations on related structures provide insight into potential synthetic routes. For instance, the oxidation of a methyl group at the 4-position of the benzofuran ring has been successfully achieved. This process involves a two-step sequence, beginning with the bromination of the methyl group to form a dibromomethyl intermediate, which is then hydrolyzed to yield the corresponding aldehyde google.com. This method highlights a viable pathway for the selective oxidation of the methyl group on the benzofuran core.

Furthermore, general methods for the benzylic oxidation of methylarenes can be applied to this compound. These methods often employ strong oxidizing agents or catalytic systems to achieve the desired transformation. The site-selective electrooxidation of methyl benzoheterocycles to aromatic acetals, which can be subsequently converted to aldehydes, represents a modern and controlled approach to such oxidations.

The following table summarizes potential oxidation reactions for the 7-methyl group of this compound based on analogous transformations in related compounds.

Starting MaterialReagents and ConditionsProductNotes
4-Methylbenzofuran1. N-Bromosuccinimide (NBS), AIBN, Chlorobenzene, 80-82°C, 24h; 2. Hydrolysis (e.g., H2O, acid or base catalyst)4-FormylbenzofuranThis reaction proceeds via a dibromomethyl intermediate. While demonstrated for the 4-methyl position, a similar pathway could be envisioned for the 7-methyl group.
MethylarenesKMnO4, heatAromatic Carboxylic AcidA strong, non-selective oxidizing agent that can convert the methyl group directly to a carboxylic acid.
Methylareneso-Iodoxybenzoic acid (IBX)Aromatic AldehydeA milder oxidizing agent that can selectively oxidize the methyl group to an aldehyde.
Methyl benzoheterocyclesElectrooxidation in MeOHAromatic AcetalThe acetal can be readily hydrolyzed to the corresponding aldehyde.

Reduction of the 4-Bromo Group

The bromo substituent at the 4-position of the benzofuran ring can be removed through various reductive dehalogenation methods. This transformation is valuable for the synthesis of 7-methyl-1-benzofuran and its derivatives, allowing for the introduction of other functional groups at the 4-position via subsequent reactions.

Catalytic hydrogenation is a widely employed and efficient method for the reductive dehalogenation of aryl bromides. This technique typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally clean and proceeds under mild conditions, making it a preferred method for removing bromo substituents from aromatic rings. The selective reduction of the bromo group in the presence of other functional groups is often achievable, which is a significant advantage in multistep synthesis.

The table below outlines a common method for the reduction of the 4-bromo group in this compound, based on general procedures for the dehalogenation of aryl bromides.

Starting MaterialReagents and ConditionsProductNotes
This compoundH2, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate), Base (e.g., Triethylamine, Sodium Acetate)7-Methyl-1-benzofuranA standard and effective method for the removal of the bromo substituent. The base is often added to neutralize the HBr formed during the reaction.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. Analysis of the NMR spectra provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. semanticscholar.orgipb.ptresearchgate.net

Proton (¹H) NMR spectroscopy reveals the number of distinct proton types and their immediate electronic environment. For 4-Bromo-7-methyl-1-benzofuran, the ¹H NMR spectrum is predicted to show specific signals corresponding to the methyl group, and the protons on the furan (B31954) and benzene (B151609) rings.

The methyl group (attached to C7) is expected to produce a singlet signal in the aliphatic region (around δ 2.5 ppm), shifted slightly downfield due to the influence of the aromatic ring. The protons on the furan ring (H2 and H3) and the benzene ring (H5 and H6) would appear in the aromatic region (typically δ 6.5-8.0 ppm). The bromine atom at the C4 position and the methyl group at the C7 position will influence the chemical shifts of the adjacent aromatic protons through their respective electronic effects. Specifically, H5 would likely appear as a doublet, coupled to H6, and H6 would appear as a doublet coupled to H5. The protons on the furan ring, H2 and H3, would also be expected to appear as doublets due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ ~2.5 Singlet
H2 / H3 ~6.7 - 7.7 Doublet
H3 / H2 ~6.7 - 7.7 Doublet
H5 ~7.0 - 7.5 Doublet
H6 ~7.0 - 7.5 Doublet

Note: Predicted values are based on general principles and data for analogous benzofuran (B130515) structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, which has a molecular formula of C₉H₇BrO, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom.

The signal for the methyl carbon (-CH₃) would appear in the upfield, aliphatic region (δ 15-25 ppm). The remaining eight carbons, being part of the aromatic and furan rings, would resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the bromine (C4) would be influenced by the halogen's electronic effect. Similarly, the carbon attached to the oxygen atom (C7a) and the other furan ring carbons (C2, C3, C3a) will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₃ 15 - 25
Aromatic/Furan Carbons (8 signals) 100 - 160

Note: Predicted values are based on general principles. The specific assignments require advanced NMR techniques.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are indispensable. semanticscholar.orgipb.ptdiva-portal.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H5 and H6 on the benzene ring, and between H2 and H3 on the furan ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule (C2-H2, C3-H3, C5-H5, C6-H6, and the methyl group).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to carbons C6, C7, and C7a, confirming the position of the methyl group. It would also help to assign the quaternary (non-protonated) carbons by observing their correlations to nearby protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govrsc.org It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound (monoisotopic mass ≈ 209.97 Da), ESI-MS would be expected to show a prominent ion cluster corresponding to the protonated molecule.

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. miamioh.edudocbrown.info This results in a characteristic pair of peaks (an M peak and an M+2 peak) of almost equal intensity for any ion containing a bromine atom. This pattern is a definitive indicator of the presence of bromine in the molecule.

Table 3: Predicted ESI-MS Adducts for this compound (C₉H₇BrO)

Adduct Ion Predicted m/z
[M+H]⁺ 210.98 / 212.98
[M+Na]⁺ 232.96 / 234.96
[M+K]⁺ 248.93 / 250.93

Note: Values are based on the monoisotopic masses of ⁷⁹Br and ⁸¹Br. Data sourced from predicted values. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net This hyphenated technique is invaluable for analyzing compounds within complex mixtures.

In the context of this compound, LC-MS would first separate the compound from any reaction byproducts, starting materials, or impurities. As the purified compound elutes from the chromatography column, it is introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for the pure analyte, confirming its molecular weight and the presence of bromine through the characteristic isotopic pattern. This technique is crucial for both qualitative confirmation and quantitative analysis in various research and industrial settings. researchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The infrared spectrum of this compound would be expected to show characteristic absorption bands corresponding to its benzofuran core, the C-Br bond, and the methyl group. Specific vibrational modes would include C-H stretching and bending, C=C aromatic stretching, C-O-C stretching of the furan ring, and the C-Br stretching frequency.

However, a search of available scientific literature did not yield specific experimental FT-IR data for this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information on the low-frequency modes of the molecule. The Raman spectrum of this compound would be expected to reveal vibrations of the aromatic system and the carbon-bromine bond.

Specific experimental Raman spectroscopic data for this compound could not be located in the reviewed literature.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to the π-π* transitions of the benzofuran aromatic system. The position and intensity of these bands are influenced by the substitution pattern, including the bromo and methyl groups.

A review of scientific databases did not yield any specific experimental UV-Vis absorption spectra for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding the molecule's conformation and packing in its crystal lattice.

Despite the utility of this technique, no published crystal structure for this compound was found in the conducted literature search.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₉H₇BrO, the theoretical elemental composition would be:

Carbon (C): 51.21%

Hydrogen (H): 3.34%

Bromine (Br): 37.86%

Oxygen (O): 7.58%

Experimental determination of these percentages is used to confirm the empirical formula of a synthesized sample and assess its purity.

Specific experimental elemental analysis data for this compound was not available in the public scientific literature reviewed.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with substituents, such as the methyl group in 4-Bromo-7-methyl-1-benzofuran, different rotational positions (conformations) can have different energies. A Potential Energy Surface (PES) map is a theoretical construct that relates the energy of a molecule to its geometry. By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers for interconversion between them (saddle points). This analysis is crucial for understanding the flexibility and preferred shapes of a molecule.

Analysis of Molecular Electronic Features

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO in this compound would provide further insights into its reactivity and electronic transitions.

Despite the established utility of these computational methods, specific data tables and detailed research findings for this compound are not available in the current body of scientific literature. Future computational studies on this specific compound would be necessary to generate the detailed electronic and structural information requested.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For various substituted benzofurans, NBO analysis has been used to quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs. This analysis helps in understanding the intramolecular charge transfer (ICT) that influences the molecule's reactivity, stability, and electronic properties. Studies on other benzofuran (B130515) derivatives often reveal significant stabilization energies arising from the interaction between lone pair orbitals of the furan (B31954) oxygen and the antibonding orbitals of the fused benzene (B151609) ring, a feature that would be expected in this compound as well.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman, UV-Vis)

Theoretical calculations, typically using Density Functional Theory (DFT), are widely used to predict spectroscopic parameters.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are then compared with experimental data to confirm the molecular structure.

IR and Raman: DFT calculations can predict the vibrational frequencies (infrared and Raman spectra). The calculated wavenumbers and intensities help in the assignment of vibrational modes observed in experimental spectra.

UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on excitation energies, oscillator strengths, and the wavelengths of maximum absorption (λmax), which are crucial for understanding the electronic transitions within the molecule.

For related bromo-benzofuran compounds, these theoretical predictions have shown good correlation with experimental spectra, aiding in their structural characterization.

Studies on Non-Linear Optical (NLO) Properties

Computational methods are essential for investigating the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. DFT calculations are used to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). For the broader class of benzofuran derivatives, research has shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance NLO responses due to increased intramolecular charge transfer. It is plausible that the bromine atom (electron-withdrawing) and the methyl group (electron-donating) in this compound would influence its NLO properties.

Thermodynamic Property Calculations and Stability Assessments

The thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), can be calculated at different temperatures using theoretical methods. These calculations provide insights into the thermal stability and reactivity of the compound. For instance, studies on other benzofuran isomers have used computed total energy to confirm the greater stability of one structural form over another. Such assessments would be valuable for understanding the stability of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are performed to study the dynamic behavior of a molecule over time, often to assess its stability and conformational changes within a biological environment, such as the active site of a protein. In studies involving complex benzofuran-based inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex, analyze fluctuations, and observe the persistence of key intermolecular interactions (like hydrogen bonds) over the simulation period.

Theoretical Docking Studies for Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for estimating binding affinity (scoring) and analyzing intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Numerous studies have employed docking to evaluate various benzofuran derivatives as potential inhibitors for targets like enzymes in Mycobacterium tuberculosis or Epidermal Growth Factor Receptor (EGFR) in cancer. nih.govmdpi.comnih.gov Were this compound to be investigated for therapeutic potential, docking studies would be a critical first step in identifying its possible biological targets and binding modes.

Structure Activity Relationship Sar Studies of 4 Bromo 7 Methyl 1 Benzofuran Derivatives

Impact of Halogen Substitution on Biological Function

The addition of halogens, such as bromine, chlorine, and fluorine, to the benzofuran (B130515) ring has been shown to significantly increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a molecule, thereby improving binding affinity. nih.gov

Position of Bromine in the Benzofuran Ring and its Significance

The position of the bromine atom on the benzofuran ring is a critical determinant of the molecule's biological activity. nih.gov For instance, a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position demonstrated significant cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

In many cases, the halogen atom is attached to alkyl or acetyl chains rather than directly to the benzofuran ring. nih.govmdpi.com This placement does not diminish the compound's cytotoxic activity. nih.govmdpi.com Electron-rich bromomethyl- or bromophenacyl-substituted benzofurans have shown pronounced cytotoxic activity in both normal and cancer cells. nih.govresearchgate.net However, the direct substitution of a halogen onto the benzene (B151609) or furan (B31954) ring does not appear to increase cytotoxic activity. nih.gov

The specific placement of substituents is crucial for selectivity. For example, a derivative with a bromomethyl substituent at the 2-position and an acetyl group at the 6-position of the benzofuran system showed different activity compared to a derivative with a methyl group at the 2-position and a bromoacetyl substituent at the 6-position. nih.gov This highlights that while the presence of a halogen on an alkyl or acetyl moiety is important for activity, the precise positioning of these groups dictates the compound's selectivity. nih.gov

Influence of Halogenation on Specific Activity Profiles

Halogenation of the benzofuran scaffold has been a consistent strategy for enhancing biological activity. The hydrophobic and electron-donating nature of halogens can enhance the cytotoxic properties of benzofuran derivatives. nih.gov Several studies have underscored the influence of the halogen atom's position on cytotoxic activity. nih.gov

Maximum activity has often been recorded when a halogen atom is placed at the para position of an N-phenyl ring attached to the benzofuran. nih.gov Such substitutions are more likely to form favorable hydrophobic interactions, making them more potent. nih.gov For example, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a two-fold increase in potency and inhibitory activity (Ki = 88 nM; IC50 = 0.43 µM). nih.gov

In the context of antimicrobial activity, compounds with two bromo substituents on C-5 of the benzofuran and C-4 of a phenyl ring exhibited excellent antibacterial activity against all tested bacterial strains, with MIC values ranging from 29.76 to 31.96 µmol/L. nih.gov

Role of Methyl Group and Other Substituents on Activity

Effect of Alkyl and Acetyl Moieties on Potency

The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells. mdpi.com The arrangement of these substituents is key to the activity and selectivity of the compound. nih.gov For example, the combination of an acetyl group at the 2-position and a bromomethyl group at the 3-position was found to determine the activity and selectivity of a lead compound. nih.gov A decrease in activity and selectivity was observed in derivatives lacking the acetyl group at the 2-position of the furan ring. nih.gov

Importance of Substituents at C-2 and C-5 Positions

Structure-activity relationship studies have identified the C-2 and C-5 positions of the benzofuran ring as key sites for modification to influence biological activity.

C-2 Position: Early SAR studies on benzofuran derivatives found that substitutions with an ester or a heterocyclic ring at the C-2 position were crucial for the cytotoxic activity of the compounds. nih.govmdpi.com These modifications play a significant role in influencing the selectivity of these compounds toward cancer cells. nih.gov The introduction of a heterocyclic substitution at the C-2 position has a notable effect on cytotoxicity. rsc.orgnih.gov

C-5 Position: The introduction of substituents at the 5-position, including hydroxyl, halogen, and amino groups, is closely related to the antibacterial activity of benzofuran. rsc.orgnih.gov For instance, compounds with two bromo substituents, one at C-5 of the benzofuran and the other at C-4 of an attached phenyl ring, showed excellent antibacterial activity. nih.gov

Structure-Activity Relationships in Hybrid Benzofuran Systems

Recent studies have explored hybrid benzofuran derivatives, where the benzofuran core is combined with other heterocyclic systems like chalcone, triazole, piperazine, and imidazole. nih.gov These hybrid compounds have emerged as potent cytotoxic agents. nih.gov

For example, benzofuran-triazole derivatives, while exhibiting excellent thrombolysis activity and minimal toxicity, did not show strong anticancer activity against A549 cancer cells. nih.gov The presence of two adjacent electron-withdrawing chloro groups on an attached phenyl ring was found to be detrimental to anticancer activity. nih.gov Similarly, the addition of two adjacent methyl groups on the phenyl ring also resulted in an inactive compound. nih.gov

In contrast, imidazopyridine-benzofuran analogs bearing electron-positive groups at the 4-position on the phenyl group have shown significantly improved anticancer activity against various cancer cell lines. nih.gov The integration of piperazine, tetrazole, and imidazole fragments with the benzofuran skeleton has also been explored to develop new anti-inflammatory agents. mdpi.com

Interactive Data Tables

Table 1: In Vitro Inhibitory Activities of Halogenated Benzofuran Derivatives

This table summarizes the in vitro inhibitory activities of various halogenated derivatives of benzofuran against multiple cancer cell lines.

CompoundCell LineIC50 (µM)GI50 (µM)Reference
1K5625ND nih.gov
1HL600.1ND nih.gov
2PLK1 PBD16.4ND nih.gov
3A-549ND1.8 nih.gov
3MCF-7ND0.7 nih.gov
3Panc-1ND1.3 nih.gov
3HT-29ND1.6 nih.gov

ND: Not Determined

Furan-Fused Chalcones and their Activity Enhancement

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are precursors to flavonoids and possess a broad spectrum of biological activities, including notable anticancer properties. scispace.comiiarjournals.org When a benzofuran moiety is incorporated into a chalcone structure, the resulting hybrid molecule can exhibit enhanced potency.

Research into furan-ring fused chalcones has demonstrated that the attachment of a furan moiety to the A-ring of a chalcone can more than double its antiproliferative activity compared to a standard like 2',4'-dihydroxychalcone. iiarjournals.orgnih.goviiarjournals.org While specific studies on chalcones derived directly from 4-bromo-7-methyl-1-benzofuran are not detailed in the provided search results, research on analogous structures, such as 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-propenones, has shown significant antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines. scispace.com This suggests that a chalcone derivative of this compound would be a promising candidate for similar biological activity.

The spatial relationship between the benzofuran ring and the other aryl ring of the chalcone is crucial for its antiproliferative effects. iiarjournals.org The orientation of these rings, influenced by substituent groups, dictates the molecule's ability to interact with its biological target. For instance, studies on other benzofuran-chalcone hybrids have shown that these compounds can decrease β-amyloid (Aβ) aggregation and acetylcholinesterase (AChE) levels, indicating potential applications in neurodegenerative diseases. nih.gov

Table 1: Anticancer Activity of Selected Benzofuran-Substituted Chalcones (Note: Data is based on analogous 5-bromo-1-benzofuran derivatives as a proxy for the specified compound)

Compound IDCell Linelog IC50 (μM)
3aMCF-71.45
3aPC-31.51
3bMCF-71.62
3bPC-31.68
3cMCF-71.54
3cPC-31.59
3dMCF-71.39
3dPC-31.48
3eMCF-71.71
3ePC-31.75

IC50 represents the concentration required to inhibit cell growth by 50%. Data extracted from studies on 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones. scispace.com

Benzene-Sulfonamide Based Benzofuran Derivatives

The benzene-sulfonamide group is a biologically significant scaffold, with many of its derivatives being utilized as anticancer and antitumor agents. nih.gov The incorporation of a sulfonamide moiety into the benzofuran structure can lead to potent biological activity. For example, a benzene-sulfonamide-based benzofuran derivative was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the carcinogenesis of certain malignant cancers. nih.gov

Novel series of benzofuran-based sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and hCA XII. researchgate.net These isoforms are efficiently inhibited by such derivatives. While the specific this compound core was not mentioned in the available results, the general findings indicate that linking a benzenesulfonamide moiety to a benzofuran tail via a linker like hydrazine or hydrazide results in effective inhibition. researchgate.net Furthermore, some benzofuran derivatives bearing sulfonamide moieties have demonstrated good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Correlation between Molecular Structure and Observed Biological Activity Trends

The biological activity of benzofuran derivatives is intricately linked to their molecular structure. The type, position, and nature of substituents on the benzofuran ring system play a critical role in determining the compound's efficacy and selectivity.

Influence of Halogenation : The presence of a bromine atom, as in this compound, is a key structural feature. Halogenation of the benzofuran ring has been consistently shown to significantly increase anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," an attractive interaction that improves the binding affinity of the molecule to nucleophilic sites on its target. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov

Role of Other Substituents : The methyl group at the C-7 position also influences the molecule's properties, affecting its lipophilicity and steric profile, which in turn can impact cell membrane permeability and interaction with target enzymes or receptors. researchgate.net Studies on other substituted benzofurans have shown that the position of methyl and methoxy groups can lead to significant variations in potency. mdpi.com

Future Directions and Emerging Research Avenues

Rational Design of Novel Benzofuran (B130515) Derivatives with Tuned Properties

The rational design of novel derivatives stemming from the 4-Bromo-7-methyl-1-benzofuran core is a primary avenue for future research. This approach moves beyond traditional, often serendipitous, drug discovery methods towards a more targeted strategy. By leveraging an understanding of how structure relates to function, chemists can introduce specific modifications to the benzofuran scaffold to enhance desired properties, be it for medicinal, materials science, or agricultural applications. nih.gov

The process involves identifying a lead compound, such as this compound, and systematically altering its structure to improve efficacy, selectivity, and pharmacokinetic profiles. nih.gov Strategies include:

Isosteric Replacement : Swapping atoms or groups of atoms with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity.

Functional Group Modification : Altering existing functional groups to fine-tune properties like solubility, polarity, and hydrogen bonding capacity. For instance, the methyl group at the 7-position or the bromine atom at the 4-position can be replaced or modified. nih.gov

Scaffold Hopping and Hybridization : Combining the benzofuran core with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or novel activities. researchgate.netnih.gov For example, combining the benzofuran system with thiazole (B1198619) or thiazolidin-4-one rings has been explored. researchgate.net

These design strategies are increasingly guided by in silico methods to predict the impact of structural changes before undertaking complex synthesis. researchgate.net The goal is to create a library of derivatives with systematically varied properties, allowing for a comprehensive exploration of their potential.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient, cost-effective, and environmentally benign synthetic routes is crucial for the exploration of this compound and its derivatives. While classical methods for benzofuran synthesis, such as the Perkin reaction, exist, modern organic chemistry focuses on innovative catalytic strategies to improve yields, reduce reaction steps, and increase molecular diversity. nih.gov

Recent advances in the synthesis of the benzofuran nucleus include:

Transition-Metal Catalysis : Metals like palladium, copper, rhodium, and ruthenium have been instrumental in developing new C-C and C-O bond-forming reactions to construct the benzofuran ring. nih.govacs.org For example, ruthenium-catalyzed C-H activation and cyclization offer a direct way to create functionalized benzofurans. rsc.org

One-Pot Reactions : Multi-component reactions where several starting materials are combined in a single step to form complex products are highly sought after for their efficiency. Such strategies have been successfully employed for synthesizing various benzofuran derivatives. acs.org

Green Chemistry Approaches : The use of eco-friendly solvents, catalysts, and energy sources (like microwave or ultrasound assistance) is becoming more prevalent. These methods aim to reduce waste and the use of hazardous materials in the synthesis of benzofuran compounds. acs.org

Flow Chemistry : Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control for the synthesis of benzofuran derivatives, representing a promising technology for industrial-scale production. nih.gov

Exploring these modern synthetic strategies will be key to efficiently producing this compound and creating a diverse library of related compounds for further study. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in modern chemical research, offering predictive insights into the properties and behavior of molecules like this compound. These in silico techniques can significantly accelerate the research and development process by prioritizing compounds for synthesis and experimental testing. researchgate.net

Key computational approaches applicable to benzofuran research include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It is widely used to screen virtual libraries of benzofuran derivatives against therapeutic targets to identify potential drug candidates and understand their mechanism of action. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide detailed information about the dynamic behavior of molecules over time. For benzofuran derivatives, this can be used to study the stability of ligand-receptor complexes and understand the conformational changes that occur upon binding. nih.gov

Density Functional Theory (DFT) : DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can predict various properties, including molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and spectroscopic characteristics of compounds like this compound. researchgate.net

These computational tools, often used in combination, provide a powerful platform for designing novel benzofuran derivatives and predicting their biological and chemical properties before they are synthesized. researchgate.net

Development of Structure-Activity Relationship Models for Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. nih.gov For derivatives of this compound, developing robust SAR models is essential for optimizing lead compounds into potent and selective drug candidates. nih.gov

SAR studies have revealed key insights into the bioactivity of the benzofuran scaffold:

Influence of Substituents : The nature and position of substituents on the benzofuran ring are critical determinants of activity. For instance, the addition of halogen atoms like bromine can significantly increase anticancer activity, potentially by forming "halogen bonds" that improve binding affinity to biological targets. nih.gov

Key Pharmacophoric Features : SAR helps identify the essential structural features (the pharmacophore) required for a specific biological effect. Studies on various benzofuran derivatives have highlighted the importance of substitutions at the C2 and C3 positions for activities ranging from anticancer to antimicrobial. nih.govpharmatutor.org

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to create mathematical equations that relate chemical structure to activity. derpharmachemica.com These models can predict the activity of unsynthesized compounds, making them valuable for lead optimization. researchgate.net A typical QSAR study involves calculating molecular descriptors (properties like size, shape, and electronic characteristics) for a series of compounds and correlating them with their measured biological activity. researchgate.net

The table below illustrates a hypothetical SAR analysis for a series of benzofuran derivatives, demonstrating how changes in substituents can affect biological activity.

CompoundR1 (Position 4)R2 (Position 7)R3 (Position 2)Biological Activity (IC₅₀, µM)
ABrCH₃H15.2
BClCH₃H20.5
CBrHH18.1
DBrCH₃Phenyl5.8
EBrCH₃Thiazole2.3

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

By systematically analyzing such data, researchers can build predictive QSAR models to guide the synthesis of more potent analogues of this compound. derpharmachemica.com

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-7-methyl-1-benzofuran, and what challenges arise during regioselective bromination?

A two-step strategy involving hydroxybenzofuran (HBF) intermediates is recommended. Starting from dihydroxybenzaldehydes, bromination with reagents like CBr₄ and PPh₃ can introduce bromine at the 4-position. However, low yields (<30%) are observed for 7-bromo isomers due to steric hindrance and competing side reactions . For this compound, protecting the 7-methyl group prior to bromination may improve regioselectivity. Challenges include the scarcity of 2,6-dihydroxybenzaldehyde precursors and competing oxidation of methyl substituents during reaction optimization .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

  • ¹H NMR : The 7-methyl group appears as a singlet (~δ 2.3–2.5 ppm), while the bromine’s deshielding effect shifts aromatic protons at the 4-position downfield (δ 7.4–7.6 ppm).
  • ¹³C NMR : The quaternary carbon attached to bromine resonates near δ 115–120 ppm, distinct from oxygenated carbons (δ 150–160 ppm).
  • IR : A strong C–Br stretch at ~550–600 cm⁻¹ confirms bromination. Compare with reference spectra of structurally similar compounds (e.g., 5-Bromo-7-methyl derivatives) to rule out isomerism .

Advanced Research Questions

Q. How do crystal packing interactions influence the solid-state structure of this compound derivatives?

X-ray crystallography reveals halogen bonding between bromine and oxygen atoms (Br···O distances ~3.15 Å) in derivatives like 5-Bromo-7-methyl-2-(4-methylphenyl)-1-benzofuran. These interactions stabilize centrosymmetric dimers, with dihedral angles between the benzofuran core and substituents ranging from 14.5° to 16.2° depending on steric bulk . Use SHELXL for refinement, ensuring R factors <0.03 for high-resolution data .

Q. What methodologies resolve contradictions in crystallographic data for brominated benzofurans with varying substituents?

Contradictions in dihedral angles or bond lengths often arise from differences in substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., sulfinyl) increase planarity (dihedral angle ~14.5° in 5-Bromo-7-methyl-sulfinyl derivatives) .
  • Electron-donating groups (e.g., methylphenyl) introduce torsional strain (dihedral angle ~16.2°) . Validate data using cross-validation tools in SHELX (e.g., I>2σ(I) cutoff) and compare with high-resolution datasets (T = 173 K, R factor ≤0.028) .

Q. How can computational modeling complement experimental data in predicting reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Predict electrophilic aromatic substitution sites using Fukui indices.
  • Simulate IR/NMR spectra to validate experimental assignments.
  • Model halogen bonding interactions in crystal lattices (e.g., Br···O contact energies ~5–10 kJ/mol) .

Methodological Recommendations

  • Crystallography : Use ORTEP-3 for Windows to visualize thermal ellipsoids and validate molecular geometry .
  • Data Analysis : Apply Hirshfeld surface analysis to quantify halogen bonding contributions in CrystalExplorer .
  • Synthesis : Optimize bromination using microwave-assisted conditions (e.g., 100°C, 30 min) to enhance yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.